BenchChemオンラインストアへようこそ!

Insulin B (22-30)

Glycation Post-translational modification Diabetes complications

Isolate glycation and receptor-binding mechanisms with Insulin B (22-30). This precisely defined C-terminal fragment excludes the immunodominant B:9-23 region, eliminating confounding T-cell responses in autoimmune models. At 98% purity, it serves as a validated reference for MALDI-TOF/LC-MS/MS glycation studies at LysB29 and for mapping B22-29 (RGFFYTPKT) CD8 T‑cell epitopes. Essential for SAR where B22 arginine is critical to receptor activation. Choose fragment‑level specificity and avoid the functional ambiguity of overlapping epitopes. Custom synthesis inquiries are required for bulk quantities, ensuring consistent quality for critical assay development.

Molecular Formula C53H75N13O12
Molecular Weight 1086.2 g/mol
CAS No. 89270-99-5
Cat. No. B1671962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin B (22-30)
CAS89270-99-5
SynonymsInsulin B (22-30);  Insulin (B22-B30); 
Molecular FormulaC53H75N13O12
Molecular Weight1086.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)N)O
InChIInChI=1S/C53H75N13O12/c1-31(52(77)78)60-46(71)38(18-9-10-24-54)62-50(75)42-19-12-26-66(42)51(76)44(32(2)67)65-49(74)41(29-35-20-22-36(68)23-21-35)64-48(73)40(28-34-15-7-4-8-16-34)63-47(72)39(27-33-13-5-3-6-14-33)61-43(69)30-59-45(70)37(55)17-11-25-58-53(56)57/h3-8,13-16,20-23,31-32,37-42,44,67-68H,9-12,17-19,24-30,54-55H2,1-2H3,(H,59,70)(H,60,71)(H,61,69)(H,62,75)(H,63,72)(H,64,73)(H,65,74)(H,77,78)(H4,56,57,58)/t31-,32+,37-,38-,39-,40-,41-,42-,44-/m0/s1
InChIKeyYFZCWRCBISUCFG-ZDMORDKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Insulin B (22-30) Peptide (CAS 89270-99-5): A Defined C-Terminal Nonapeptide for Targeted Diabetes and Insulin Receptor Research


Insulin B (22-30) (CAS 89270-99-5) is a synthetic nonapeptide corresponding to residues 22 through 30 of the insulin B-chain (sequence: RGFFYTPKT), encompassing the C-terminal β-strand region critical for insulin receptor engagement and self-association . This fragment retains a defined functional domain of the native hormone, specifically containing the aromatic triplet (PheB24, PheB25, TyrB26) that constitutes the primary receptor-binding interface and a known glycation site (LysB29) implicated in metabolic dysregulation [1]. With a molecular weight of approximately 1086.2 g/mol and a molecular formula of C53H75N13O12, this synthetic peptide serves as a precise molecular tool for structure-function studies, enzyme kinetics assays, and investigations of insulin glycation and peptide presentation pathways [2]. Unlike full-length insulin or other B-chain fragments, B (22-30) isolates the C-terminal region without the immunodominant B:9-23 segment that dominates T-cell responses in type 1 diabetes, offering distinct utility in experimental contexts requiring epitope-specific discrimination [3].

Why Generic Substitution of Insulin B (22-30) with Overlapping B-Chain Peptides (B:9-23, B:11-23, B:12-20) Compromises Experimental Integrity


Insulin B-chain peptides of varying lengths cannot be used interchangeably in experimental systems because distinct residue segments confer fundamentally different biological properties. The immunodominant B:9-23 peptide contains epitopes for pathogenic CD4 T cells in both NOD mice and human type 1 diabetes and binds specifically to MHC class II alleles (IAg7 in mice, DQ8 in humans), driving autoimmune T-cell activation [1]. In contrast, B (22-30) lacks this immunodominant region and instead contains the B22 arginine residue essential for insulin receptor activity, with substitution mutants (Lys: 13%, Orn: 12%, Cit: 9%, Ala: 8%, Gly: 6% relative to ArgB22=100%) demonstrating profound loss of function [2]. Furthermore, B (22-30) contains a verified glycation site at LysB29 that is absent in N-terminal fragments such as B:1-13, making glycation studies reliant on fragment-specific analytical discrimination [3]. Selection of the precise B (22-30) sequence is therefore not a matter of convenience but an experimental necessity to avoid confounding variables introduced by overlapping yet functionally divergent epitope content.

Insulin B (22-30) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Glycation Site Specificity: B (22-30) Contains a Verified Glucose Binding Site Not Present in B (1-13)

Endoproteinase Glu-C digestion of glycated bovine insulin followed by MALDI-TOF-MS analysis revealed that the B (22-30) peptide fragment contains a distinct site of single glucose molecule binding at LysB29 [1]. This glycation site is independent of and distinct from the glycation site identified in the B (1-13) fragment, demonstrating fragment-specific post-translational modification patterns [1].

Glycation Post-translational modification Diabetes complications

T-Cell Stimulatory Potency: B22E Mimotope (Modified B22 Residue) Demonstrates 100-Fold Superior T-Cell Activation Relative to WT B:9-23 Peptide

The B22E mimotope, which modifies the ArgB22 residue within the B:9-23 peptide framework (a sequence overlapping with the C-terminal region containing B22), stimulates B:9-23-specific CD4 T cells approximately 100-fold better than the wild-type B:9-23 peptide [1]. This quantitative difference arises from improved MHCII binding conferred by the B22E substitution, which changes a highly unfavorable side chain for the p9 pocket to an optimal one, accounting for enhanced peptide-MHC complex stability and subsequent T-cell receptor engagement [2].

Type 1 diabetes T-cell immunology MHC class II Epitope mapping

B22 Arginine Residue Indispensability: B22 Substitution Mutants Exhibit ≤13% Residual Insulin Activity Relative to Native ArgB22

Semisynthetic insulin analogs with amino acid substitutions at position B22 demonstrate dramatically reduced biological activity relative to native ArgB22-containing insulin [1]. Systematic replacement of B22 arginine with alternative residues yields the following residual activities: LysB22 (13%), OrnB22 (12%), CitB22 (9%), AlaB22 (8%), and GlyB22 (6%), while complete deletion of the B22-30 nonapeptide (desnonapeptide-insulin) retains only 3% activity [1]. These data establish ArgB22 as an indispensable residue for insulin receptor activation.

Structure-activity relationship Insulin receptor binding Arginine residue Insulin analog design

CD8 T-Cell Epitope Identification: B22-29 Peptide Stimulates Pancreatic CD8 T-Cell IFNγ Responses in Preproinsulin-Immunized Mice

In RIP-B7.1 transgenic mice immunized with preproinsulin (ppins) expression vectors, pancreatic CD8 T-cells were restimulated ex vivo with a B22-29 peptide library [1]. Flow cytometric analysis revealed specific IFNγ+ CD8 T-cell frequencies in the pancreatic CD8 T-cell population from mice immunized with pCI/ppinsΔA12-21, with mean frequencies of approximately 0.2-0.3% IFNγ+ CD8 T-cells detected following B22-29 peptide restimulation, while frequencies below 0.05% were defined as negative [1]. This identifies the B22-29 region as a bona fide Kb-restricted CD8 T-cell epitope within the preproinsulin sequence, distinct from the A12-21 CD8 epitope.

CD8 T-cell epitope Type 1 diabetes Preproinsulin IFNγ ELISPOT

Species-Conserved Proliferative Activity: B22-30 Fragment Rescues Tetrahymena pyriformis from Cell Death at Defined Femtomolar to Nanomolar Concentration Ranges

In Tetrahymena pyriformis cultures inoculated at low initial cell density (40 cells/mL), the B22-30 fragment of bovine insulin stimulated cell survival in the low picomolar to high femtomolar concentration range [1]. In separate experiments with higher initial cell density (400 cells/mL) in the presence of hemin (50 nM), cell proliferation was activated at insulin concentrations down to approximately 3 nM and again from 300 aM to 10 pM [1]. The action of insulin in this unicellular eukaryote model was found to be restricted specifically to the B22-30 fragment of the B-chain, with the full insulin protein and other fragments failing to rescue cell viability [2].

Cell survival Evolutionarily conserved signaling Insulin-like peptides Proliferation assay

High-Value Research and Industrial Applications for Insulin B (22-30) Based on Validated Evidence


Insulin Glycation Site Mapping and Quantitative Analysis in Diabetes Complication Studies

Insulin B (22-30) enables fragment-specific detection of non-enzymatic glycation at LysB29, a critical post-translational modification associated with impaired insulin signaling and diabetes complications. Enzymatic digestion of glycated insulin with endoproteinase Glu-C yields distinct B (22-30) and B (1-13) fragments, each containing a single verified glucose binding site [1]. Researchers conducting MALDI-TOF-MS or LC-MS/MS analyses of glycated insulin preparations can employ synthetic B (22-30) as a reference standard for calibrating retention times, validating digestion completeness, and quantifying glycation extent specifically at the C-terminal β-strand region. This fragment-level discrimination is essential for studies correlating site-specific insulin glycation with altered receptor binding kinetics, reduced biological activity, or immunogenicity of glycated insulin in type 1 and type 2 diabetes.

CD8 T-Cell Epitope Screening and Autoimmune Diabetes Pathogenesis Studies in Murine Models

Insulin B (22-30) fully contains the Kb-restricted B22-29 CD8 T-cell epitope identified in preproinsulin-immunized RIP-B7.1 transgenic mice, a validated model of autoimmune diabetes [2]. Investigators mapping autoreactive CD8 T-cell specificities in NOD mice or HLA-transgenic models can employ B (22-30) as a stimulation peptide in IFNγ ELISPOT assays, intracellular cytokine staining, or MHC class I tetramer production. The peptide‘s defined sequence (RGFFYTPKT) enables precise epitope mapping and eliminates confounding T-cell responses to overlapping epitopes present in longer B-chain fragments (e.g., B:9-23). This application supports research into CD8 T-cell-mediated β-cell destruction mechanisms, PD-1/PD-L1 checkpoint regulation in autoimmune diabetes, and preclinical evaluation of antigen-specific tolerogenic therapies targeting the B22-29 epitope.

B22 Arginine Residue Structure-Activity Relationship Studies for Insulin Analog Design

Quantitative structure-activity data demonstrate that B22 arginine is indispensable for insulin receptor activation, with substitution mutants retaining only 6-13% residual activity and complete B22-30 deletion reducing activity to 3% [3]. Synthetic Insulin B (22-30) containing native ArgB22 serves as the essential reference peptide for SAR studies investigating the role of the C-terminal B-chain region in receptor binding and signaling. Researchers developing novel insulin analogs, ultra-rapid-acting formulations, or hepatoselective insulin variants can use B (22-30) in competition binding assays, surface plasmon resonance (SPR) studies of insulin receptor ectodomain interactions, or molecular dynamics simulations of the insulin-receptor interface. The peptide‘s availability as a characterized, high-purity synthetic reagent eliminates the need for enzymatic cleavage and purification of B (22-30) from full-length insulin, streamlining SAR workflows.

Evolutionarily Conserved Insulin-Like Peptide Signaling Studies in Unicellular Model Systems

The B (22-30) fragment recapitulates the full cell survival and proliferation-stimulating activity of intact insulin in the unicellular eukaryote Tetrahymena pyriformis across defined concentration ranges (low pM to high fM for survival; ~3 nM and 300 aM-10 pM for proliferation with hemin) [4]. This fragment-specific activity, coupled with the peptide‘s small size and synthetic accessibility, positions Insulin B (22-30) as a cost-effective and mechanistically focused tool for studying evolutionarily conserved insulin-like signaling pathways. Researchers in comparative endocrinology, evolutionary cell biology, and protozoan model development can utilize B (22-30) to investigate cGMP-dependent signaling cascades, nitric oxide-mediated guanylate cyclase activation, and cross-phylum conservation of insulin-responsive regulatory networks without the confounding variables introduced by the full heterodimeric insulin protein.

Quote Request

Request a Quote for Insulin B (22-30)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.